molecular formula C20H20N2O2 B5168114 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide

Cat. No. B5168114
M. Wt: 320.4 g/mol
InChI Key: WYSIJLPLIQLKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in treating various neurological disorders. This compound belongs to the class of pyrrolidine derivatives and has been shown to have significant effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act as a partial agonist at nicotinic acetylcholine receptors, which are involved in various neurological functions, including learning, memory, and attention.
Biochemical and Physiological Effects:
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide has been shown to have significant effects on the central nervous system. It can improve cognitive function, enhance memory retention, and reduce inflammation in the brain. It has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system can be easily measured using various behavioral and biochemical assays. However, one of the limitations of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide. One area of interest is its potential as a therapeutic agent for treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide and its effects on the central nervous system.

Synthesis Methods

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2,5-dimethylpyrrole in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain the pure compound.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential as a therapeutic agent in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-7-8-15(2)22(14)18-6-4-5-16(13-18)20(23)21-17-9-11-19(24-3)12-10-17/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSIJLPLIQLKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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